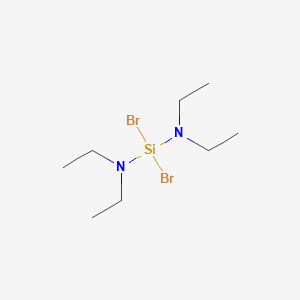
1,1-Dibromo-N,N,N',N'-tetraethylsilanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is an organosilicon compound characterized by the presence of two bromine atoms and a silicon atom bonded to four ethyl groups and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine typically involves the reaction of a silicon-containing precursor with bromine or a brominating agent. One common method is the bromination of a silicon-containing amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silicon-containing oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of silicon-containing hydrides or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis of the reducing agent.
Major Products Formed
Substitution Reactions: New silicon-containing compounds with different functional groups.
Oxidation Reactions: Silicon-containing oxides or other oxidation products.
Reduction Reactions: Silicon-containing hydrides or other reduced species.
科学研究应用
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of biologically active silicon-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems. Silicon-containing compounds are known for their biocompatibility and unique properties, making them attractive candidates for medical applications.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including electronics and nanotechnology.
作用机制
The mechanism of action of 1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine involves its interaction with molecular targets through its bromine and silicon atoms. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atom can form stable bonds with various nucleophiles. These interactions can lead to the formation of new chemical species and the modulation of biological pathways.
相似化合物的比较
Similar Compounds
1,1-Dibromoethane: A simple dibromoalkane used in organic synthesis and as a reagent in various chemical reactions.
1,1-Dibromo-3,3,3-trifluoroacetone: A dibromo compound with applications in organic synthesis and as a building block for more complex molecules.
Poly(N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide): A dibromo compound used as a catalyst in organic reactions and for the synthesis of biologically active compounds.
Uniqueness
1,1-Dibromo-N,N,N’,N’-tetraethylsilanediamine is unique due to its combination of bromine and silicon atoms, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
918658-80-7 |
|---|---|
分子式 |
C8H20Br2N2Si |
分子量 |
332.15 g/mol |
IUPAC 名称 |
N-[dibromo(diethylamino)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20Br2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
CBWVVIXMZBMYPN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)[Si](N(CC)CC)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
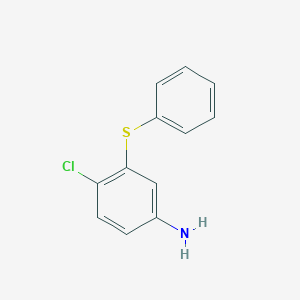
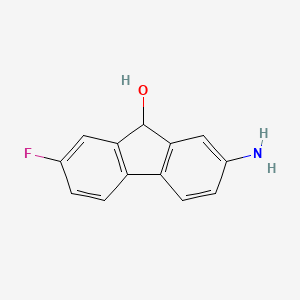
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)

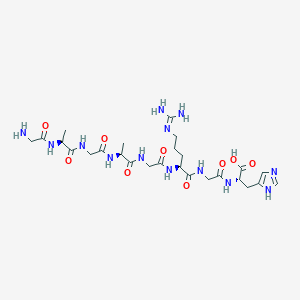
![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
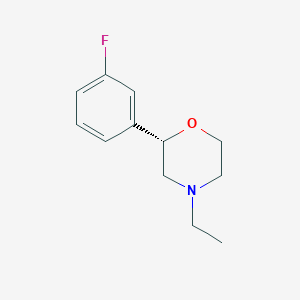
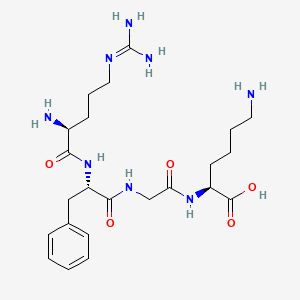
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
